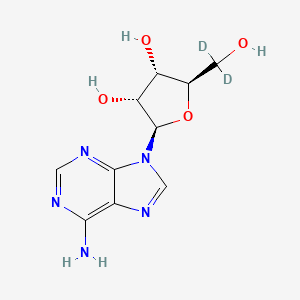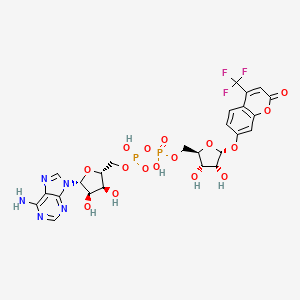
TFMU-ADPr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TFMU-ADPr, also known as ADP-ribosylated trifluoromethylumbelliferone, is a compound used primarily as a substrate for monitoring poly (ADP-ribose) glycohydrolase (PARG) activity. It is known for its excellent reactivity, generality, stability, and usability. This compound is particularly useful in evaluating small-molecule inhibitors and investigating the regulation of ADP-ribosyl catabolic enzymes in vitro .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TFMU-ADPr involves the conjugation of ADP-ribose with trifluoromethylumbelliferone. The reaction typically requires specific conditions to ensure the stability and reactivity of the final product. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the specific requirements of the research or industrial application .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of advanced techniques and equipment to maintain the stability and reactivity of the compound. The production methods are designed to meet the stringent requirements of research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
TFMU-ADPr undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release ADP-ribose and trifluoromethylumbelliferone.
Substitution: It can participate in substitution reactions where the trifluoromethylumbelliferone moiety is replaced by other functional groups
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions under mild conditions.
Substitution: Requires specific reagents such as nucleophiles and appropriate solvents to facilitate the reaction
Major Products
The major products formed from these reactions include ADP-ribose and various substituted derivatives of trifluoromethylumbelliferone .
Applications De Recherche Scientifique
TFMU-ADPr is widely used in scientific research due to its versatility and effectiveness. Some of its key applications include:
Chemistry: Used as a substrate for monitoring PARG activity and evaluating small-molecule inhibitors.
Biology: Helps in studying the regulation of ADP-ribosyl catabolic enzymes and understanding the role of ADP-ribosylation in cellular processes.
Medicine: Plays a crucial role in the development of antiviral drugs by targeting viral macrodomains.
Industry: Utilized in high-throughput screening assays for identifying potential drug candidates .
Mécanisme D'action
TFMU-ADPr exerts its effects by serving as a substrate for PARG. The compound directly reports on total PAR hydrolase activity via the release of a fluorophore. This mechanism allows researchers to monitor the activity of PARG and evaluate the effectiveness of small-molecule inhibitors. The molecular targets involved include PARG and other ADP-ribosyl catabolic enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
ADP-ribosylated p-nitrophenol (pNP-ADPr): Another substrate used for monitoring PARG activity.
GS-441524-Diphosphate-Ribose Derivatives: Potent binders of SARS-CoV-2 Mac1 and other viral macrodomains
Uniqueness
TFMU-ADPr is unique due to its high reactivity, stability, and usability. It is one of the most potent SARS-CoV-2 Macro1 binders reported to date, making it a valuable tool in antiviral drug development .
Propriétés
Formule moléculaire |
C25H26F3N5O16P2 |
|---|---|
Poids moléculaire |
771.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C25H26F3N5O16P2/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31)/t13-,14-,17-,18-,19-,20-,23-,24+/m1/s1 |
Clé InChI |
JNMHMJORTGCLAH-IPSZZCKZSA-N |
SMILES isomérique |
C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F |
SMILES canonique |
C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


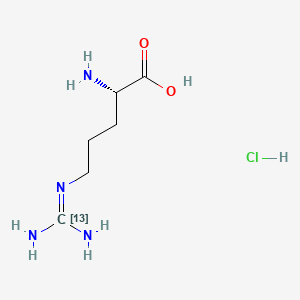
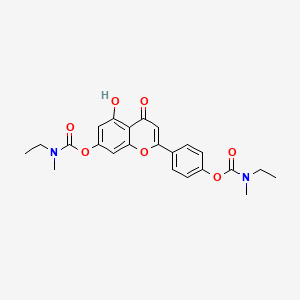

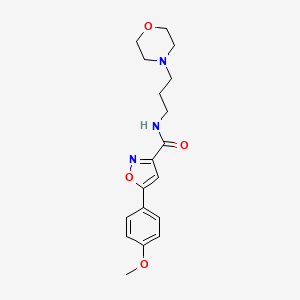
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
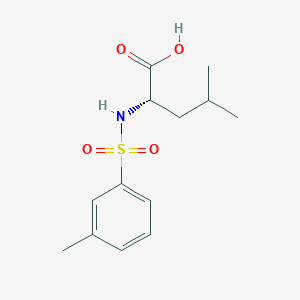


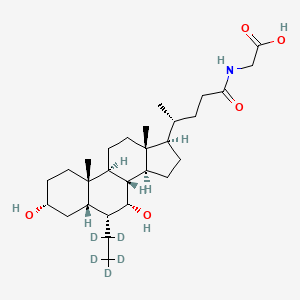


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)
